![molecular formula C20H18ClNO5S B2537664 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide CAS No. 946243-10-3](/img/structure/B2537664.png)
2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key player in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are involved in the development of various types of lymphomas and leukemias.
Wirkmechanismus
2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide binds to the ATP-binding site of BTK and inhibits its activity by preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of various signaling pathways that are essential for the survival and proliferation of B-cells, including the NF-κB and PI3K/Akt/mTOR pathways. 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects
2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide has been shown to have potent anti-tumor activity in various preclinical models of B-cell malignancies. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in a dose-dependent manner. 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide has also been shown to have minimal toxicity in normal cells, indicating its potential as a therapeutic agent with a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for the specific inhibition of B-cell receptor signaling pathways. It also has a favorable safety profile, which allows for the use of higher doses in preclinical studies. However, 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide has some limitations, including its relatively short half-life and poor solubility, which can limit its effectiveness in vivo. In addition, the development of resistance to BTK inhibitors is a concern, which may limit the long-term effectiveness of 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the development of 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide as a therapeutic agent. One potential direction is the combination of 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, to enhance its anti-tumor activity. Another direction is the development of more potent and selective BTK inhibitors that can overcome the development of resistance. Finally, the use of 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide in combination with immunotherapies, such as checkpoint inhibitors, may enhance the anti-tumor immune response and improve the overall efficacy of treatment.
Synthesemethoden
The synthesis of 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 2-(2-furyl)ethylamine to form 2-chloro-N-{2-(2-furyl)ethyl}benzamide. This intermediate is then reacted with 4-methoxyphenylsulfonyl chloride in the presence of a base to form the final product, 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide has been extensively studied for its potential use as a therapeutic agent in the treatment of B-cell malignancies. Preclinical studies have shown that 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide is highly selective for BTK and inhibits its activity in a dose-dependent manner. This leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of B-cells. 2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide has shown promising results in vitro and in vivo models of various types of lymphomas and leukemias, including mantle cell lymphoma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXHKYHCUPGOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.